N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-11-2-5-15(23-11)17(22)18-13-6-8-21(9-7-13)16-10-14(19-20-16)12-3-4-12/h2,5,10,12-13H,3-4,6-9H2,1H3,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJJXSFZDWLZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the thiophene ring. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: This step often involves the cyclization of a suitable precursor, such as a 1,5-diamine, under basic conditions.
Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Compound 1: 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
- Core structure : Isoxazole (4-carboxamide) linked to a thiazole ring.
- Key differences :
- The target compound replaces the isoxazole-thiazole system with a pyrazole-thiophene scaffold.
- The piperidine group in the target compound is absent in Compound 1, which may reduce its CNS bioavailability.
- Pharmacological implications: Thiazole and isoxazole rings are electron-deficient, favoring interactions with polar enzyme active sites.
Compound 2: SR-144528 (N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)
- Core structure : Pyrazole substituted with iodophenyl and dichlorophenyl groups, linked to a piperidine-carboxamide.
- Key differences :
- The target compound replaces the bulky iodophenyl and dichlorophenyl substituents with a cyclopropyl group, reducing steric hindrance and molecular weight (estimated ~380 vs. 476.05 g/mol for SR-144528).
- The 5-methylthiophene in the target compound may confer distinct electronic properties compared to SR-144528’s aromatic halogens.
- Pharmacological implications: SR-144528 is a cannabinoid receptor CB2 antagonist. The cyclopropyl group in the target compound might shift selectivity toward other receptors (e.g., kinases or GPCRs) due to reduced steric bulk.
Physicochemical and Pharmacokinetic Properties
Research Findings and Trends
Impact of Heterocycles :
- Pyrazole-thiophene systems (target compound) balance lipophilicity and hydrogen-bonding capacity, favoring both membrane permeability and target engagement. In contrast, isoxazole-thiazole systems (Compound 1) are more polar, limiting CNS activity .
- Bulky halogenated aryl groups (Compound 2) enhance receptor binding affinity but reduce metabolic stability and solubility .
Role of Substituents :
- The cyclopropyl group in the target compound may confer metabolic stability via resistance to oxidative degradation compared to SR-144528’s halogenated groups.
- Piperidine in the target compound and SR-144528 supports conformational flexibility, critical for receptor interactions.
Therapeutic Potential: The target compound’s moderate molecular weight and lipophilicity align with Lipinski’s rules for drug-likeness, suggesting oral bioavailability. SR-144528’s high molecular weight and halogens limit its developability despite potent activity.
Biological Activity
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
The primary target of this compound is p21-activated kinase 4 (PAK4) . The inhibition of PAK4 affects various biochemical pathways regulated by Rho family GTPases, specifically Rac and Cdc42 . This inhibition leads to several cellular effects, including:
- Inhibition of cell growth
- Promotion of cell apoptosis
- Regulation of cytoskeletal functions .
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
Structure-Activity Relationship (SAR)
Research indicates that the structural components of this compound contribute significantly to its biological activity. The presence of the pyrazole ring is particularly important for its interaction with biological targets, enhancing its efficacy as an antitumor agent.
Comparison with Similar Compounds
Similar compounds have been evaluated for their biological activities. For instance:
Case Studies
Several studies have highlighted the promising biological activities of pyrazole derivatives, including this compound:
- Anticancer Effects : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
- Combination Therapies : Research indicated that combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects in breast cancer cell lines, particularly in resistant subtypes such as Claudin-low .
Q & A
Q. What are the recommended synthetic routes for N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-methylthiophene-2-carboxamide, and how can intermediates be characterized?
A multi-step synthesis approach is typical for pyrazole-piperidine hybrids. For example, cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives can yield pyrazole intermediates, followed by piperidine functionalization . Characterization of intermediates should include H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Controlled synthesis protocols, such as copolymerization with reagents like DMDAAC, may optimize yield and purity .
Q. Which spectroscopic techniques are critical for verifying the structure of this compound?
X-ray crystallography is definitive for resolving 3D conformation, as demonstrated for pyrazole-thiazole hybrids . Vibrational spectroscopy (IR) identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm), while NMR confirms substituent positioning (e.g., cyclopropyl proton splitting patterns) . UV-Vis can assess π-π* transitions in the thiophene moiety .
Q. How can researchers assess the compound's solubility and stability under experimental conditions?
Solubility screening in DMSO, ethanol, and aqueous buffers (pH 4–9) is recommended. Stability studies should use HPLC or LC-MS to monitor degradation under light, heat, or oxidative stress (e.g., 40°C for 48 hours) . For in vitro assays, DMSO stock solutions should be stored at -20°C to prevent precipitation .
Advanced Research Questions
Q. What computational strategies are suitable for predicting binding interactions of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) using crystal structures of receptors (e.g., cannabinoid receptors) can model interactions, focusing on the piperidine-thiophene scaffold's hydrophobic pockets . Density functional theory (DFT) calculations (B3LYP/6-311G**) optimize geometry and electrostatic potential maps to predict ligand-receptor affinity .
Q. How can contradictory data on biological activity be resolved?
Contradictions may arise from assay variability (e.g., cell lines vs. in vivo models). Validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Adjust experimental design by standardizing compound purity (>95%, confirmed via HPLC) and pharmacokinetic parameters (e.g., plasma protein binding) .
Q. What strategies optimize the compound's selectivity for target enzymes or receptors?
Structure-activity relationship (SAR) studies are key. For example, modifying the cyclopropyl group on the pyrazole or substituting methylthiophene with halogens (e.g., Cl, F) can enhance selectivity. Competitive binding assays against off-target receptors (e.g., serotonin receptors) help refine selectivity .
Q. How can researchers address low yield during the final carboxamide coupling step?
Optimize coupling reagents (e.g., HATU vs. EDCI) and reaction conditions (e.g., DMF as solvent, 0°C to room temperature). Monitor reaction progress via TLC or LC-MS. If steric hindrance occurs, introduce microwave-assisted synthesis (100°C, 30 min) to improve efficiency .
Q. What in vitro models are appropriate for evaluating metabolic stability?
Use liver microsomes (human or rodent) with NADPH cofactors to assess cytochrome P450-mediated metabolism. LC-MS/MS quantifies parent compound depletion over time. Compare results with control compounds (e.g., verapamil) to benchmark stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
